N-[2-methyl-6-(4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]methanesulfonamide
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Overview
Description
N-[2-methyl-6-(4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]methanesulfonamide is a complex organic compound with a unique structure that includes an oxazole ring, a sulfonamide group, and an isopropyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-methyl-6-(4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]methanesulfonamide typically involves multiple steps. One common route starts with the preparation of the oxazole ring, followed by the introduction of the sulfonamide group. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.
Oxazole Ring Formation: The oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as an amino alcohol and a carboxylic acid derivative.
Sulfonamide Introduction: The sulfonamide group is introduced by reacting the oxazole derivative with methanesulfonyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance scalability and cost-effectiveness. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
N-[2-methyl-6-(4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be performed to modify the oxazole ring or the sulfonamide group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Bases: Triethylamine, sodium hydroxide.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Reduced oxazole or sulfonamide derivatives.
Substitution: Various substituted sulfonamide derivatives.
Scientific Research Applications
N-[2-methyl-6-(4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]methanesulfonamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structure and biological activity.
Materials Science: It is explored for use in the development of new materials with specific properties, such as polymers and coatings.
Biological Research: The compound is used in studies related to enzyme inhibition and protein binding.
Mechanism of Action
The mechanism of action of N-[2-methyl-6-(4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]methanesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can act as a hydrogen bond donor and acceptor, allowing the compound to bind to enzymes and proteins. This binding can inhibit enzyme activity or alter protein function, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(4-Nitrophenyl)-2-{2-[3-(4-chlorophenyl)-5-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-imidazole-2-yl]phenyl}methanesulfonamide
- Benzeneethanol, 4-[1-(4,5-dihydro-4,4-dimethyl-2-oxazolyl)-1-methylethyl]-, 4-methylbenzenesulfonate (ester)
Uniqueness
N-[2-methyl-6-(4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]methanesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its oxazole ring and sulfonamide group make it particularly interesting for medicinal chemistry applications, as these moieties are known to interact with biological targets in specific ways.
Properties
IUPAC Name |
N-[2-methyl-6-(4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3S/c1-9(2)12-8-19-14(15-12)11-7-5-6-10(3)13(11)16-20(4,17)18/h5-7,9,12,16H,8H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCLDECJIUSCXOX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C2=NC(CO2)C(C)C)NS(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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